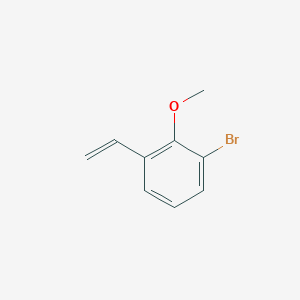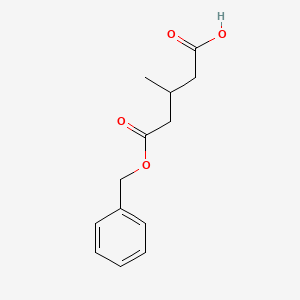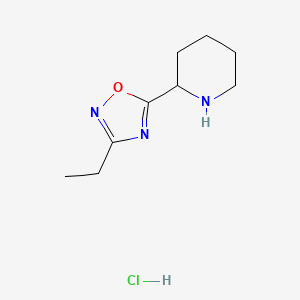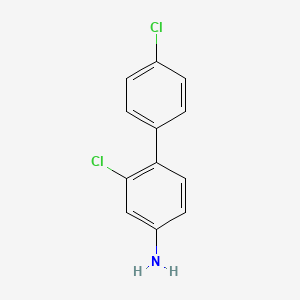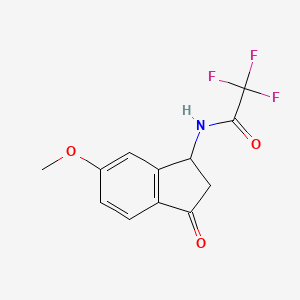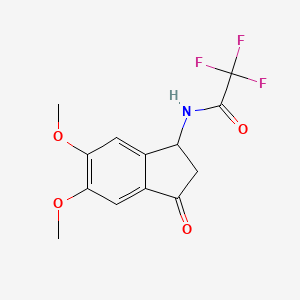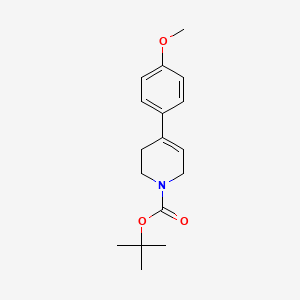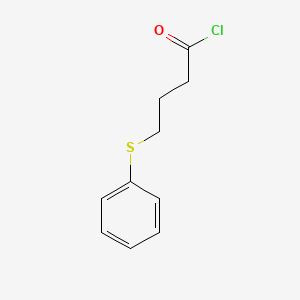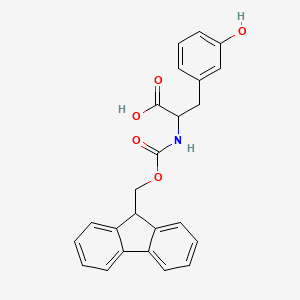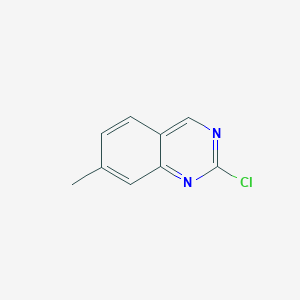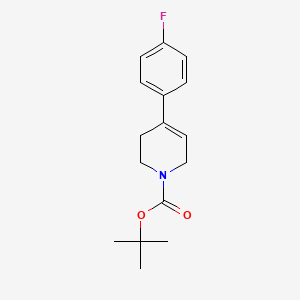
tert-butyl 4-(4-fluorophenyl)-5,6-dihydropyridine-1(2H)-carboxylate
Vue d'ensemble
Description
The compound “tert-butyl 4-(4-fluorophenyl)-5,6-dihydropyridine-1(2H)-carboxylate” is a complex organic molecule. It contains a dihydropyridine ring, which is a common structure in many pharmaceutical compounds due to its ability to readily undergo redox reactions. The molecule also contains a fluorophenyl group, which can contribute to the compound’s reactivity and potential bioactivity. The tert-butyl group and carboxylate ester could potentially make the compound more lipophilic, which could affect its absorption and distribution in biological systems .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the dihydropyridine ring and the introduction of the fluorophenyl and tert-butyl groups. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The dihydropyridine ring is known to participate in various chemical reactions, particularly redox reactions. The presence of the fluorine atom on the phenyl ring could also influence the compound’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the tert-butyl group and the ester could potentially increase the compound’s lipophilicity. The fluorophenyl group could also influence the compound’s acidity/basicity and its boiling/melting points .Applications De Recherche Scientifique
Synthesis and Anticancer Applications
Tert-butyl 4-(4-fluorophenyl)-5,6-dihydropyridine-1(2H)-carboxylate is notable for its role as an intermediate in the synthesis of small molecule anticancer drugs. A study demonstrated a high-yield synthetic method for this compound, emphasizing its relevance in the development of treatments targeting the PI3K/AKT/mTOR pathway in cancer. This pathway is crucial in cell growth and survival, and the compound's involvement in tyrosine kinase inhibitors is significant for overcoming drug resistance in cancer therapy (Zhang, Ye, Xu, & Xu, 2018).
X-ray Diffraction Studies and Biological Evaluation
The compound has been studied for its structural characteristics using X-ray diffraction and evaluated for biological activities. For instance, a related compound, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate, synthesized via a condensation reaction, displayed moderate anthelmintic activity and poor antibacterial activity (Sanjeevarayappa, Iyengar, Kumar, & Suchetan, 2015).
Applications in Polymer Science
The compound is also pertinent in polymer science. For example, its derivatives have been used in the synthesis of new polyamides with flexible main-chain ether linkages. These polyamides demonstrated noncrystalline nature, high solubility in polar solvents, and thermal stability, with glass transition temperatures mostly above 200°C (Hsiao, Yang, & Chen, 2000).
Role in Medicinal Chemistry
This compound and its derivatives have been extensively studied in medicinal chemistry. They serve as key intermediates and building blocks for the synthesis of various biologically active compounds, such as crizotinib, a notable cancer medication (Kong et al., 2016).
Orientations Futures
The study of new dihydropyridine derivatives is an active area of research, given their wide range of biological activities. Future work could involve studying the biological activity of this compound, optimizing its synthesis, and potentially modifying its structure to enhance its activity or alter its properties .
Propriétés
IUPAC Name |
tert-butyl 4-(4-fluorophenyl)-3,6-dihydro-2H-pyridine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20FNO2/c1-16(2,3)20-15(19)18-10-8-13(9-11-18)12-4-6-14(17)7-5-12/h4-8H,9-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZAIAGSNZQGTKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=CC1)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501144733 | |
| Record name | 1,1-Dimethylethyl 4-(4-fluorophenyl)-3,6-dihydro-1(2H)-pyridinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501144733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl 4-(4-fluorophenyl)-5,6-dihydropyridine-1(2H)-carboxylate | |
CAS RN |
138647-52-6 | |
| Record name | 1,1-Dimethylethyl 4-(4-fluorophenyl)-3,6-dihydro-1(2H)-pyridinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=138647-52-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl 4-(4-fluorophenyl)-3,6-dihydro-1(2H)-pyridinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501144733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

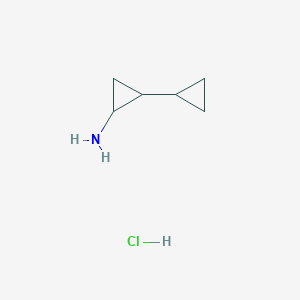
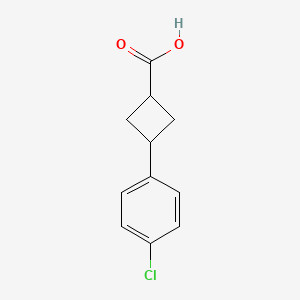
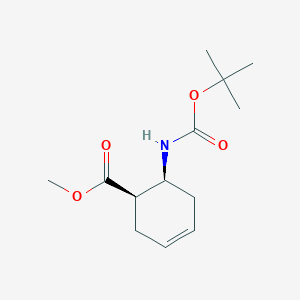
![Benzamide, N-[[3-[(4-methylbenzoyl)amino]phenyl]methyl]-4-(3-methyl-1H-1,2,4-triazol-5-yl)-](/img/structure/B3101132.png)
